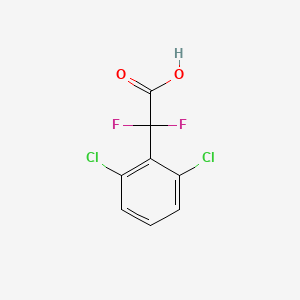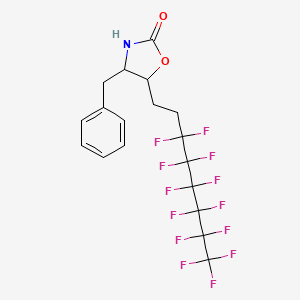![molecular formula C9H14Cl2F3N3 B12308208 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring:
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science:
Wirkmechanismus
The mechanism of action of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-methanamine
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-ethanol
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-benzene
Uniqueness
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14Cl2F3N3 |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6;;/h4,6,13H,1-3,5H2,(H,14,15);2*1H |
InChI-Schlüssel |
FJYKHLOQXISHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC(=NN2)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


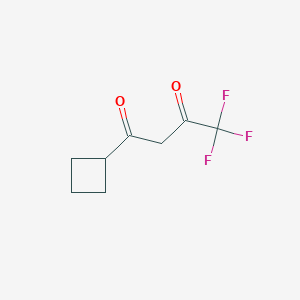
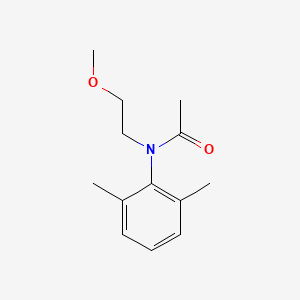
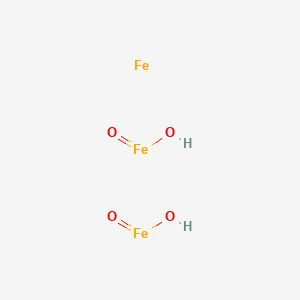
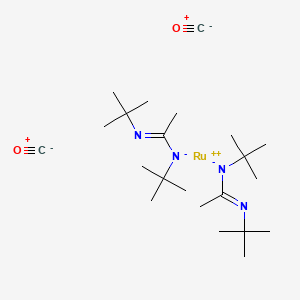
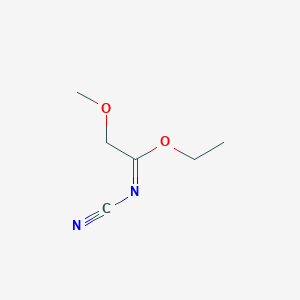
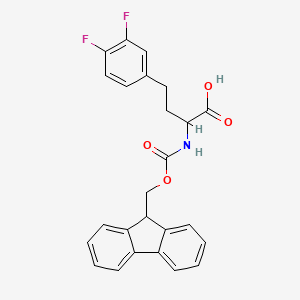
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
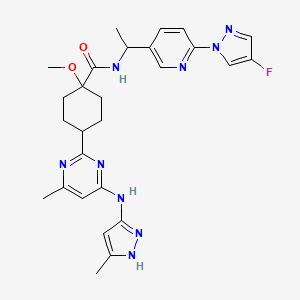
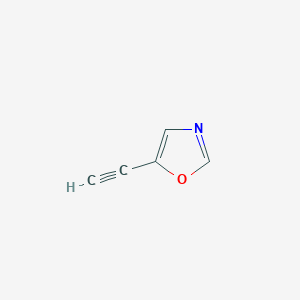
![rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid](/img/structure/B12308158.png)
![[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide](/img/structure/B12308166.png)

